molecular formula C10H22O B3049944 3-Methylnonan-1-ol CAS No. 22663-64-5

3-Methylnonan-1-ol

Cat. No. B3049944
CAS RN: 22663-64-5
M. Wt: 158.28 g/mol
InChI Key: BXQPYGLPOMTAPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylnonan-1-ol has been discussed in several papers. One method involves the ozonolytic transformation of (6R,10)-dimethyl-9-undecen-2-one to (6R)-methyl-9-hydroxynonan-2-one . Another method involves the regioselective reductive β-metalloethylation of alkenes using ethylmagnesium derivatives with tantalum complex catalysts .


Molecular Structure Analysis

The molecular formula of 3-Methylnonan-1-ol is C10H22O . The structure of 3-Methylnonan-1-ol can be viewed using Java or Javascript .

Scientific Research Applications

Biotechnological Potential in Agriculture

3-Methylnonan-1-ol, a compound related to flavan-3-ols, has demonstrated significant biotechnological potential in agriculture. A study on the overexpression of a tea flavanone 3-hydroxylase gene in tobacco showed that it can increase the content of flavan-3-ols, thereby conferring tolerance to salt stress and fungal infections (Mahajan & Yadav, 2014). This suggests potential applications of 3-Methylnonan-1-ol derivatives in enhancing crop resilience.

Role in Fungal Metabolites and Indoor Air Quality

Research into microbial volatile organic compounds (MVOCs) in indoor environments identified 3-Methylnonan-1-ol as a compound indicative of mold presence. Although not a definitive indicator on its own, its presence, along with other MVOCs, can provide insights into indoor air quality and potential mold infestation (Schleibinger et al., 2008).

Application in Synthesis of Pheromones

Synthetic methods for 3-Methylnonan-1-ol derivatives have been developed for the production of aggregation pheromones. These pheromones are used in pest control strategies, particularly for the palm weevils Rhyncophorus vulneratus and R. phoenicis (Yadav et al., 2011). This application is crucial in agricultural pest management.

Impact on Plant Defense Mechanisms

The volatile compound 1-octen-3-ol, structurally related to 3-Methylnonan-1-ol, has been shown to induce defensive responses in Arabidopsis thaliana. Exposure to this compound resulted in the activation of defense genes and increased resistance against Botrytis cinerea, a fungal pathogen (Kishimoto et al., 2007). These findings can lead to new strategies in enhancing plant immunity.

Safety And Hazards

The safety data sheet for 3-Methylnonan-1-ol suggests that it is flammable and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

3-methylnonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQPYGLPOMTAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567627
Record name 3-Methylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylnonan-1-ol

CAS RN

22663-64-5
Record name 3-Methylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

52 G. of 3-methyl-2-nonen-1-ol were hydrogenated for 4 hours in the presence of Raney nickel catalyst at an initial pressure of 50 pounds per square inch until the theoretical amount of hydrogen was consumed. The hydrogenated material was fractionated through a 1/2 foot Vigreux column. 48.6 G. distilled at 108° C. under 10 mm. pressure, representing the desired 3-methylnonan-1-ol. The product had a refractive index at 20° C. of 1.4384. There was a residue of 3.4 g.
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Synthesis routes and methods II

Procedure details

The 3-methyl-2-nonen-1-ol employed in the perfume compositions of this invention and as a reactant in the production of monocarboxylic acid esters of that alcohol is produced by employing 3-methyl-1-nonen-3-ol as the starting material. The starting alcohol is reacted in the absence of solvents with a monocarboxylic acid such as acetic acid together with sulfuric acid and maintained at a temperature of about 50° to 80° C. The progress of the reaction is followed by I.R. spectroscopy. Under these conditions there is dehydration of the tertiary alcohol, 3-methyl-1-nonen-3-ol to a hydrocarbon, allylic rearrangement of the tertiary alcohol to the primary alcohol, 3-methyl-2-nonen-1-ol and partial esterification with formation of a monocarboxylic acid ester of 3-methyl-2-nonen-1-ol. A solution of an alkali metal hydroxide, such as sodium hydroxide and a suitable solvent such as methanol is added to the reaction product and the solution refluxed for three to six hours to saponify the esters. The solvent is removed by distillation under a slight vacuum. The remaining reaction product is then washed successively with water, an alkali metal bicarbonate solution and water. Fractional distillation under vacuum is conducted to obtain a fraction containing the 3-methyl-2-nonen-1-ol. The fraction distilling at 10 mm and a temperature of 110°-111° C. is recovered and contains primarily the 3-methyl-2-nonen-1-ol. The corresponding saturated alcohol, 3-methylnonan-1-ol is produced by hydrogenation of the unsaturated alcohol 3-methyl-2-nonen-1-ol in the presence of Raney nickel or other suitable catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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